molecular formula C16H15N4OP B4329314 phenyl-N,N'-di(2-pyridyl)phosphonic diamide

phenyl-N,N'-di(2-pyridyl)phosphonic diamide

Cat. No.: B4329314
M. Wt: 310.29 g/mol
InChI Key: HXFAARVGODZTHD-UHFFFAOYSA-N
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Description

P-phenyl-N,N’-dipyridin-2-ylphosphonic diamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties and potential applications. This compound is characterized by the presence of a phosphonic diamide group bonded to a phenyl ring and two pyridinyl groups, making it a versatile ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-phenyl-N,N’-dipyridin-2-ylphosphonic diamide typically involves the reaction of phosphonic dichloride with aniline derivatives under controlled conditions. One common method includes the use of anhydrous solvents and catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of P-phenyl-N,N’-dipyridin-2-ylphosphonic diamide may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

P-phenyl-N,N’-dipyridin-2-ylphosphonic diamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, amine derivatives, and substituted phenyl or pyridinyl compounds, depending on the type of reaction and reagents used .

Mechanism of Action

The mechanism of action of P-phenyl-N,N’-dipyridin-2-ylphosphonic diamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The pathways involved in these interactions are often studied using spectroscopic and computational methods to understand the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’-tetramethyl-P-indol-1-ylphosphonic diamide
  • N,N,N’-tetramethyl-P-naphtalen-2-ylphosphonic diamide
  • N,N’-dimethyl-N,N’-dipyridin-2-ylpyridine-2,6-diamine

Uniqueness

P-phenyl-N,N’-dipyridin-2-ylphosphonic diamide stands out due to its unique combination of phenyl and pyridinyl groups, which confer distinct electronic and steric properties. This makes it a versatile ligand capable of forming a wide range of metal complexes with varied applications in catalysis, luminescence, and material science.

Properties

IUPAC Name

N-[phenyl-(pyridin-2-ylamino)phosphoryl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N4OP/c21-22(14-8-2-1-3-9-14,19-15-10-4-6-12-17-15)20-16-11-5-7-13-18-16/h1-13H,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFAARVGODZTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(NC2=CC=CC=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N4OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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